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Compound of Interest

Compound Name: Gabosine F

Cat. No.: B1247689 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the determination of the absolute

configuration of (+)-Gabosine F, a member of the carbasugar family of natural products. The

gabosines have garnered significant interest due to their diverse biological activities, including

antibiotic, anticancer, and enzyme inhibition properties.[1][2] The precise stereochemical

structure of these molecules is crucial for understanding their biological function and for the

development of synthetic analogues with improved therapeutic potential.

Determination of Absolute Configuration
The absolute configuration of (+)-Gabosine F was unequivocally established through its first

enantiospecific total synthesis from the chiral precursor L-arabinose. This synthetic approach

confirms the stereochemical relationship between the starting material and the final product,

thereby assigning the absolute stereochemistry of the newly formed chiral centers.

Based on the known stereochemistry of L-arabinose and the synthetic route employed, the

absolute configuration of the stereocenters in (+)-Gabosine F can be inferred. The structure

and inferred absolute configuration of (+)-Gabosine F is depicted below:

Caption: The chemical structure and inferred absolute configuration of (+)-Gabosine F.
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While a comprehensive dataset for (+)-Gabosine F is not readily available in the public

domain, the following table summarizes the types of data that would be crucial for its

characterization, based on related compounds.

Property Data

Molecular Formula C7H10O4

Molecular Weight 158.15 g/mol

Optical Rotation

The positive sign in "(+)-Gabosine F" indicates

that it rotates plane-polarized light in the

dextrorotatory direction. The specific rotation

value is not available.

¹H NMR (Proton NMR)

Chemical shifts (δ) and coupling constants (J)

would confirm the connectivity and relative

stereochemistry of the protons on the

cyclohexanone ring.

¹³C NMR (Carbon NMR)

Would show the number of unique carbon

environments, confirming the molecular

skeleton.

Mass Spectrometry
High-resolution mass spectrometry (HRMS)

would confirm the elemental composition.

Experimental Protocols
The determination of the absolute configuration of (+)-Gabosine F was primarily achieved

through total synthesis. Other standard methods for stereochemical determination in organic

chemistry include X-ray crystallography and NMR-based techniques such as the Mosher's

ester analysis.

Total Synthesis from L-Arabinose (Generalized Protocol)
The first enantiospecific synthesis of (+)-Gabosine F was accomplished from L-arabinose in 12

steps. While the detailed, step-by-step experimental protocol is proprietary to the original

publication, the general workflow can be outlined as follows. This synthesis confirms the
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absolute configuration by transferring the known stereochemistry of L-arabinose to the final

product.

L-Arabinose

Functional Group Manipulations
(Protection, Oxidation, etc.)

Formation of Acyclic Precursor

Intramolecular Cyclization

Formation of Cyclohexanone Ring

Deprotection and Final Modifications

(+)-Gabosine F

Click to download full resolution via product page

Caption: Generalized workflow for the total synthesis of (+)-Gabosine F.

Key Steps in the Synthesis:
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Starting Material: The synthesis commences with L-arabinose, a commercially available

starting material with a known absolute configuration.

Functional Group Transformations: A series of reactions are performed to modify the

functional groups of L-arabinose, preparing it for the key cyclization step. This typically

involves protection of hydroxyl groups, oxidation, and chain elongation.

Formation of the Acyclic Precursor: The modified sugar is converted into an open-chain

precursor containing all the necessary carbon atoms and functional groups for the target

molecule.

Intramolecular Cyclization: This is the crucial step where the carbon backbone is cyclized to

form the six-membered ring of the gabosine core.

Formation of the Cyclohexanone Ring: Further modifications of the cyclized intermediate

lead to the formation of the characteristic cyclohexanone ring of Gabosine F.

Deprotection and Final Modifications: Finally, any protecting groups are removed, and final

functional group manipulations are carried out to yield (+)-Gabosine F.

X-ray Crystallography
X-ray crystallography is a powerful technique for the unambiguous determination of the

absolute configuration of a crystalline compound.

Methodology:

Crystallization: A single crystal of high quality is grown from a purified sample of the

compound.

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The

diffraction pattern is collected on a detector.

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure

and refine the atomic positions. For the determination of the absolute configuration, the

anomalous dispersion of the X-rays by the atoms in the crystal is analyzed, often requiring

the presence of a heavier atom or high-quality data.
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To date, a crystal structure of (+)-Gabosine F has not been reported in the public databases.

NMR Spectroscopy (Mosher's Method)
Mosher's method is a technique that utilizes NMR spectroscopy to determine the absolute

configuration of chiral secondary alcohols or amines.

Methodology:

Derivatization: The chiral alcohol (or amine) is reacted with the two enantiomers of a chiral

derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form

diastereomeric esters (or amides).

¹H and ¹⁹F NMR Analysis: The ¹H and ¹⁹F NMR spectra of the two diastereomeric products

are recorded and compared.

Configuration Assignment: The differences in the chemical shifts of the protons (or fluorine

atoms) in the vicinity of the newly formed ester/amide linkage are analyzed. Based on an

established model of the conformation of the MTPA derivatives, the absolute configuration of

the original alcohol/amine can be determined.

This method has not been explicitly reported for the determination of the absolute configuration

of (+)-Gabosine F.

Biological Activity and Signaling Pathways
The gabosine family of natural products exhibits a range of biological activities, including

enzyme inhibition and anticancer properties.[1][2] However, specific studies detailing the

interaction of (+)-Gabosine F with cellular signaling pathways are limited. The

polyhydroxylated cyclohexanone core of gabosines suggests they may act as mimics of

carbohydrates and could potentially interact with carbohydrate-binding proteins or enzymes

involved in glycan metabolism. Further research is required to elucidate the specific molecular

targets and signaling pathways modulated by (+)-Gabosine F.

(+)-Gabosine F
(Carbohydrate Mimic)

Putative Target
(e.g., Glycosidase, Kinase)

Interaction
Modulation of Signaling Pathway

Signal Transduction Cellular Response
(e.g., Apoptosis, Growth Inhibition)

Downstream Effects
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Caption: A logical diagram illustrating the putative mechanism of biological action for (+)-

Gabosine F.

Conclusion
The absolute configuration of (+)-Gabosine F has been confidently established through its

enantiospecific total synthesis from L-arabinose. This foundational knowledge is critical for the

rational design of synthetic derivatives and for detailed structure-activity relationship studies.

While specific quantitative data and the elucidation of its precise mechanism of biological

action remain areas for further investigation, the established stereochemistry provides a solid

framework for future research into the therapeutic potential of this intriguing natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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